N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide
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Overview
Description
This usually includes the IUPAC name, other names (common, trade, etc.), and the CAS number. The structure and molecular formula are also part of the description.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and types of reactions the compound can undergo.Scientific Research Applications
Chemical Synthesis and Modification
The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide has been studied for its potential in chemical synthesis and modification processes. For instance, research into the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic compounds and silanols, demonstrating the compound's relevance in the synthesis of heterocycles and its potential for hydrolysis reactions to form silanols (Lazareva et al., 2017).
Potential Pesticide Development
The structural characterization of new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including variations similar in structure to the target compound, was reported, highlighting their application as potential pesticides. X-ray powder diffraction was used to characterize these organic compounds, providing insights into their structural properties and potential utility in agriculture (Olszewska et al., 2009).
Novel Compounds Synthesis
Research has also focused on the synthesis of novel compounds for various applications. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was promoted by carbodiimide condensation, indicating the compound's role in creating new chemical entities with potential applications in drug development and other fields (Yu et al., 2014).
Allelochemical Transformation
The compound's structural motif is relevant to studies on allelochemical transformation, where microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals were reviewed. These studies are crucial for understanding the allelopathic properties of certain crops and their potential exploitation for weed and disease suppression in agriculture (Fomsgaard et al., 2004).
Advanced Material Research
Furthermore, the synthesis of phenoxy amide derivatives, including N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, with methyl chloroacetate explored the influence of solvent on chlorination. This research contributes to the development of advanced materials with potential applications in various industries (Wang et al., 2011).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and predictions about how the compound’s use might change in the future.
Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature or databases like PubChem, ChemSpider, or the Merck Index. If you have access to a university library, databases like SciFinder and Reaxys can also be very useful. Please consult with a chemistry professional for accurate information.
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c1-18(23,11-2-4-15-16(6-11)26-10-25-15)9-21-17(22)8-24-14-5-3-12(19)7-13(14)20/h2-7,23H,8-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYVNWSPAIIVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide |
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